Nedometinib

Description

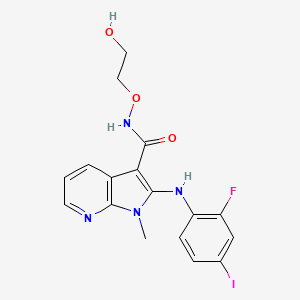

Structure

3D Structure

Properties

CAS No. |

2252314-46-6 |

|---|---|

Molecular Formula |

C17H16FIN4O3 |

Molecular Weight |

470.24 g/mol |

IUPAC Name |

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25) |

InChI Key |

SENAOZROGSYRTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Development of Nedometinib: A Topical MEK Inhibitor for RAS-Mediated Skin Conditions

A comprehensive overview of the discovery, preclinical development, and clinical evaluation of Nedometinib (NFX-179), a novel, metabolically labile MEK inhibitor designed for topical administration in the treatment of neurofibromatosis type 1 and other skin disorders.

Introduction

This compound, also known as NFX-179, is a potent and highly specific inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous diseases, including a group of genetic disorders known as RASopathies, such as neurofibromatosis type 1 (NF1), and various cancers.[1][2] Developed to address the limitations of systemically administered MEK inhibitors, which are often associated with significant side effects, this compound is a "soft" or metabolically labile drug.[1][3] This design allows for targeted delivery to the skin with rapid degradation upon entering systemic circulation, thereby minimizing systemic exposure and associated toxicities.[1][3] This whitepaper provides a detailed technical guide on the discovery and development timeline of this compound, from its initial conception and synthesis to its preclinical evaluation and clinical trial outcomes.

Discovery and Preclinical Development

The journey of this compound began with a drug discovery program aimed at identifying a potent and selective MEK inhibitor suitable for topical delivery.[1] This initiative, a collaboration between Stanford University and NFlection Therapeutics, involved the synthesis and screening of over 100 compounds.[4][5] The primary goal was to find a molecule with high potency against MEK, the ability to penetrate the skin, and rapid systemic metabolism. NFX-179 emerged as the lead candidate from this extensive screening process.[5]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, its chemical structure is known as 2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.[6] The synthesis of similar pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes, including the construction of the core pyrrolopyridine ring system, followed by functionalization through cross-coupling and amination reactions.[7][8] Charnwood Discovery played a key role in developing a robust and efficient synthetic route for NFX-179 to support both preclinical and clinical manufacture, culminating in a seamless technology transfer for multi-kilogram batch production.[9]

Preclinical Evaluation

Preclinical studies were crucial in establishing the safety and efficacy profile of this compound before its advancement to human trials. These studies were conducted in various animal models, including mice, rats, minipigs, and dogs.[5][10][11][12]

Pharmacodynamics and Efficacy:

In a UV-induced mouse model of cutaneous squamous cell carcinoma (cSCC), topical application of NFX-179 gel demonstrated remarkable efficacy. At doses of 0.5% and greater, it reduced the formation of new cSCCs by an average of 92% after 28 days of treatment.[3] A split-back randomized controlled study in mice further confirmed the localized effect of the drug, with near-complete suppression of cSCC observed only in the drug-treated areas.[3] Furthermore, NFX-179 was shown to inhibit the growth of human cSCC cell lines in a dose-dependent manner and suppress ERK signaling in human cSCC explants.[13]

Pharmacokinetics and Toxicology:

The "soft drug" design of this compound was validated in preclinical pharmacokinetic studies. In minipigs, topical application of NFX-179 gel resulted in higher drug concentrations in the skin than in the plasma, demonstrating its localized action and limited systemic absorption.[14] Toxicology studies conducted in rats, dogs, and minipigs from 2018 to 2020 were essential to ensure the safety of NFX-179 for human application.[5] These studies revealed no systemic or skin toxicities at the tested doses.[3] In vitro metabolic stability experiments using hepatocytes from mice, rats, minipigs, and humans provided insights into the compound's metabolic behavior across species, confirming its rapid degradation.[10]

Clinical Development

The promising preclinical data paved the way for the clinical development of this compound, focusing primarily on the treatment of cutaneous neurofibromas (cNFs) in patients with NF1.

Phase 2a Clinical Trial (NCT04435665)

This first-in-human, randomized, double-blind, vehicle-controlled study was initiated in 2020 to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of NFX-179 gel in adults with NF1 and cNFs.[15][16]

-

Study Design: 48 participants were randomized to receive once-daily topical application of NFX-179 gel at concentrations of 0.05%, 0.15%, or 0.5%, or a vehicle placebo, for 28 days.[16]

-

Key Findings: The trial successfully met its primary endpoints. NFX-179 gel was well-tolerated with a safety profile similar to the vehicle.[11] A dose-dependent suppression of phosphorylated ERK (p-ERK), a key biomarker of MEK pathway activity, was observed in cNF tumors. The 0.5% dose group showed a 47% reduction in p-ERK compared to the vehicle (p=0.0001).[16] Exploratory efficacy endpoints also showed a trend towards tumor size reduction, with a 17% mean reduction in tumor volume in the 0.5% group compared to an 8% reduction in the vehicle group.[11] Systemic exposure to NFX-179 was minimal, with plasma concentrations remaining below 1 ng/mL.[1]

Phase 2b Clinical Trial (NCT05005845)

Following the positive results of the Phase 2a study, a larger Phase 2b trial was initiated in late 2021 to further evaluate the efficacy and safety of NFX-179 gel.[15]

-

Study Design: This randomized, double-blind, vehicle-controlled study enrolled 199 adult subjects with NF1 and cNFs. Participants applied either NFX-179 gel at 0.5% or 1.5% concentration, or a vehicle gel, to target cNFs once daily for six months.[1]

-

Key Findings: The trial met its primary efficacy endpoint, demonstrating a statistically significant reduction in cNF size with the 1.5% NFX-179 gel compared to the vehicle.[1] The treatment was well-tolerated, with very low systemic exposure, reinforcing the safety profile of the topical formulation.[5]

Quantitative Data Summary

| Parameter | Value | Source |

| In Vitro Potency | ||

| MEK1 IC50 | 135 nM | [14] |

| Preclinical Efficacy (cSCC mouse model) | ||

| Reduction in new cSCC formation (0.5% gel) | 92% | [3] |

| Phase 2a Clinical Trial (NCT04435665) | ||

| p-ERK reduction in cNFs (0.5% gel vs. vehicle) | 47% (p=0.0001) | [16] |

| Mean cNF volume reduction (0.5% gel) | 17% | [11] |

| Mean cNF volume reduction (vehicle) | 8% | [11] |

| Systemic plasma concentration | < 1 ng/mL | [1] |

| Phase 2b Clinical Trial (NCT05005845) | ||

| Primary endpoint (1.5% gel vs. vehicle) | Met (statistically significant reduction in cNF size) | [1] |

Signaling Pathway and Experimental Workflows

RAS/RAF/MEK/ERK Signaling Pathway

This compound targets the MEK1 kinase within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers and in NF1, mutations in upstream components like RAS or NF1 lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Testing Workflow

The preclinical efficacy of this compound was evaluated using a well-established UV-induced mouse model for cutaneous squamous cell carcinoma.

Caption: Workflow for preclinical efficacy testing of NFX-179 in a cSCC mouse model.

Clinical Trial Workflow for cNF Evaluation

The clinical trials for this compound in NF1 patients involved a structured process to assess safety and efficacy.

Caption: General workflow for the clinical evaluation of this compound in NF1 patients.

Experimental Protocols

p-ERK Immunohistochemistry

Objective: To quantify the levels of phosphorylated ERK in skin biopsy samples as a measure of MEK pathway activity.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating to just below boiling for 10-20 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: The intensity and localization of the staining are evaluated microscopically. For quantitative analysis, digital image analysis software can be used to measure the percentage of p-ERK positive cells and the staining intensity.

Volumetric Measurement of Cutaneous Neurofibromas

Objective: To accurately and reproducibly measure the volume of cutaneous neurofibromas to assess treatment response.

Method 1: Volumetric MRI

-

Image Acquisition: High-resolution T1-weighted and T2-weighted or Short Tau Inversion Recovery (STIR) MRI sequences of the region containing the target neurofibromas are acquired.

-

Image Segmentation: Specialized software (e.g., 3DQI or MEDx) is used to manually or semi-automatically segment the neurofibromas from the surrounding tissue on each MRI slice.[17]

-

Volume Calculation: The software calculates the total tumor volume by summing the area of the segmented tumor on each slice and multiplying by the slice thickness.[17]

-

Reproducibility: To ensure consistency, all measurements for a given patient over time should be performed by the same trained analyst using the same software and methodology.

Method 2: 3D Photography

-

Image Capture: A high-resolution 3D camera system is used to capture multiple images of the skin surface containing the target neurofibromas from different angles.

-

3D Model Reconstruction: The software accompanying the 3D camera system reconstructs a three-dimensional model of the skin surface.

-

Tumor Delineation and Volume Measurement: The operator delineates the border of the neurofibroma on the 3D model. The software then calculates the volume of the tumor above the surrounding skin plane.

Conclusion

This compound (NFX-179) represents a significant advancement in the development of targeted therapies for RAS-mediated skin disorders. Its "soft drug" design offers the potential for a highly effective and well-tolerated topical treatment, addressing a significant unmet medical need for patients with conditions like neurofibromatosis type 1. The comprehensive preclinical and clinical development program has provided strong evidence of its ability to inhibit the MEK pathway in the skin with minimal systemic side effects. The positive results from the Phase 2 clinical trials support the continued development of this compound and its potential to become the first FDA-approved topical treatment for cutaneous neurofibromas. Further investigation in Phase 3 trials will be crucial to confirm its long-term safety and efficacy and bring this promising therapy to patients.

References

- 1. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]

- 2. youtube.com [youtube.com]

- 3. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]

- 4. Novel drug, NFX-179, inhibits MEK activity, prevents cutaneous squamous cell carcinoma development - ecancer [ecancer.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. NFX-179: A Promising Topical MEK Inhibitor for cSCC Prevention | Cancer [labroots.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The utility of the minipig as an animal model in regulatory toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a MEK inhibitor, NFX-179, as a chemoprevention agent for squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. nfnetwork.org [nfnetwork.org]

- 16. nflection.com [nflection.com]

- 17. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nedometinib: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Nedometinib (NFX-179), a novel, metabolically labile inhibitor of mitogen-activated protein kinase kinase (MEK). Developed as a topical agent, this compound is engineered to exert its effects locally in the skin and undergo rapid systemic degradation, minimizing toxicities associated with systemic MEK inhibitors.[1][2][3]

Chemical Properties and Data

This compound is a synthetic organic compound belonging to the pyrrolo[2,3-b]pyridine class. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide | [4] |

| Synonyms | NFX-179 | [4] |

| CAS Number | 2252314-46-6 | [4] |

| Molecular Formula | C₁₇H₁₆FIN₄O₃ | [4] |

| Molecular Weight | 470.24 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (up to 94 mg/mL) and Methanol; Insoluble in water. | [2] |

| Storage Conditions | Store as a solid at -20°C for long-term (years). Stock solutions in DMSO can be stored at -80°C. | |

| Stability | Reported to be stable for ≥ 4 years under proper storage conditions. |

Synthesis of this compound

The precise, industrial-scale synthesis route for this compound (NFX-179) is proprietary, resulting from a drug discovery program that synthesized and screened over 100 compounds to optimize for topical delivery and rapid systemic clearance.[2] The development, led by NFlection Therapeutics in collaboration with partners such as Charnwood Discovery, produced a robust and efficient synthetic process suitable for cGMP multi-kilogram production.[4]

While the exact step-by-step protocol is not publicly disclosed, the synthesis of a complex heterocyclic molecule like this compound logically involves a multi-step sequence. A plausible, high-level workflow would include the formation of the core 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, followed by sequential functionalization. Key steps would likely involve a palladium-catalyzed cross-coupling reaction to introduce the 2-fluoro-4-iodoanilino group and a subsequent amide bond formation to attach the N-(2-hydroxyethoxy)carboxamide side chain at the C3 position.

Mechanism of Action: MEK Inhibition

This compound is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[2][5] Mutations or upstream activation of this pathway, common in conditions like neurofibromatosis type 1 (NF1) and certain cancers, lead to uncontrolled cell proliferation and tumor growth.[2][4] By binding to and inhibiting MEK1, this compound prevents the phosphorylation and activation of its downstream target, ERK.[2] This suppression of p-ERK levels effectively blocks the signaling cascade, reducing tumor cell growth.[2][6]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the activity of this compound, based on published preclinical and clinical studies.

Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cell lines.

-

Cell Lines: Human squamous cell carcinoma (SCC) lines (e.g., IC1, SRB1, SRB12, COLO16) or other lines with activated RAS/RAF pathways (e.g., A375, HCT116).[5]

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in appropriate cell culture medium. Concentrations typically range from 0.01 µM to 30 µM.[5]

-

Replace the medium in the cell plates with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[5]

-

Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

-

Measure fluorescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of drug concentration and fitting the data to a dose-response curve.

-

| Cell Line | Mutation Status | This compound IC₅₀ (nM) |

| IC1 | Human SCC | 27 |

| SRB12 | Human SCC | 228 |

| SRB1 | Human SCC | 420 |

| COLO16 | Human SCC | 91 |

Table based on data from MedChemExpress.[5]

Pharmacodynamic Biomarker Analysis (p-ERK Western Blot)

This protocol measures the inhibition of MEK activity in tissue samples by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.

-

Sample Source: Excised cutaneous neurofibroma (cNF) tumors from clinical trial participants treated with NFX-179 gel.[2][7]

-

Methodology:

-

Protein Extraction: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at high speed at 4°C to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[8][9]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK, diluted 1:1000 in blocking buffer).[8]

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[9]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies using a mild stripping buffer.[8][9] Re-block the membrane and probe with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.

-

Quantification: Use densitometry software to measure the intensity of the p-ERK and total ERK bands. The pharmacodynamic effect is determined by the ratio of p-ERK to total ERK.

-

Clinical Trial Design Synopsis (Phase 2a/2b)

Clinical trials have evaluated the safety, tolerability, pharmacokinetics, and efficacy of topically applied this compound gel in patients with NF1 and cutaneous neurofibromas.

-

Study Design: Randomized, double-blind, vehicle-controlled, multi-center studies.[2][6][10][11]

-

Participant Population: Adults with a clinical diagnosis of NF1 and multiple cutaneous neurofibromas meeting specific size criteria.[10][11]

-

Treatment Arms:

-

Dosing Regimen: Once daily topical application to a set number of target tumors (e.g., 5-10 cNFs) for a defined period (e.g., 28 days for Phase 2a, 6 months for Phase 2b).[1][2][11]

-

Primary Endpoints:

-

Safety and Tolerability: Assessed by monitoring local skin reactions (erythema, edema, etc.) and systemic adverse events.[6][10]

-

Pharmacodynamics: Percent reduction of p-ERK to total ERK ratio in excised tumors at the end of the treatment period.[2][6]

-

Efficacy (Phase 2b): Percentage of subjects with a ≥50% reduction in target cNF volume compared to baseline.[1][11]

-

-

Key Findings: NFX-179 gel was well-tolerated and demonstrated a dose-dependent, statistically significant reduction in p-ERK levels in treated tumors.[6][7] The Phase 2b study met its primary endpoint, showing a significantly higher proportion of responders with meaningful tumor volume reduction in the high-dose group compared to vehicle.[1] Systemic exposure to this compound was minimal (over 1000-fold lower than oral MEK inhibitors) and no metabolites were detected in plasma.[1]

References

- 1. youtube.com [youtube.com]

- 2. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NFX-179 Topical Gel Treatment for Adults With Neurofibromatosis 1 (NF1) and Cutaneous Neurofibromas (cNF) [ctv.veeva.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NFlection Therapeutics' NFX-179 Gel Demonstrates Safety and Significant Reduction in p-ERK, a Key Biomarker Driving Neurofibroma Tumor Growth, in Positive Data From a 28-Day Phase 2a Clinical Trial [prnewswire.com]

- 7. nflection.com [nflection.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Core Mechanism of Nedometinib (NFX-179): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedometinib (NFX-179) is a novel, metabolically labile inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) developed for topical administration.[1][2] Its primary mechanism of action is the potent and selective suppression of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade frequently hyperactivated in various dermatological and neoplastic conditions.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Introduction: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a crucial intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of numerous diseases, including neurofibromatosis type 1 (NF1) and various cancers.[6] this compound is engineered as a "soft drug," designed to exert its therapeutic effect locally in the skin with subsequent rapid metabolism upon entering systemic circulation, thereby minimizing systemic toxicities associated with oral MEK inhibitors.[7][8]

Mechanism of Action: Selective MEK1 Inhibition

This compound specifically binds to and inhibits the catalytic activity of MEK1, a dual-specificity protein kinase that phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] By inhibiting MEK1, this compound effectively blocks the phosphorylation of ERK1/2, preventing their translocation to the nucleus and the subsequent activation of transcription factors that drive aberrant cell growth and survival.[3][4] This targeted inhibition leads to a reduction in the proliferation of cells with an overactive RAS/RAF/MEK/ERK pathway.[3]

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized through various preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| MEK1 | Biochemical Assay | IC50: 135 nM | [1][2] |

| Human cSCC Cell Line (IC1) | Cell Viability Assay | IC50: 27 nM | [2] |

| Human cSCC Cell Line (SRB1) | Cell Viability Assay | IC50: 420 nM | [2] |

| Human cSCC Cell Line (SRB12) | Cell Viability Assay | IC50: 228 nM | [2] |

| Human cSCC Cell Line (COLO16) | Cell Viability Assay | IC50: 91 nM | [2] |

Table 2: Clinical Efficacy of Topical this compound Gel in Cutaneous Neurofibromas (Phase 2a Study)

| Treatment Group (28 days) | Change in p-ERK Levels (vs. Vehicle) | ≥50% Reduction in Tumor Volume (vs. Vehicle) | Reference |

| 0.05% NFX-179 Gel | - | - | [7][9] |

| 0.15% NFX-179 Gel | - | - | [7][9] |

| 0.5% NFX-179 Gel | 47% decrease (P = 0.0001) | 20% of cNFs (vs. 6% for vehicle, P = 0.021) | [7][9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

MEK1 Inhibition Assay (Biochemical)

A representative protocol for determining the IC50 of this compound against MEK1 would involve a cell-free kinase assay.

Methodology:

-

Reagent Preparation: Recombinant active MEK1 enzyme, a kinase-dead ERK1 substrate, and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.

-

Incubation: MEK1 is pre-incubated with the various concentrations of this compound for a defined period to allow for binding.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the ERK1 substrate and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The level of ERK1 phosphorylation is quantified. This can be achieved using various methods, such as an ADP-Glo assay which measures ADP production as an indicator of kinase activity, or an ELISA with an antibody specific for phosphorylated ERK.

-

Data Analysis: The percentage of MEK1 inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

To determine the effect of this compound on the viability of cutaneous squamous cell carcinoma (cSCC) cell lines, an MTT assay is commonly employed.

Methodology:

-

Cell Seeding: cSCC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[10]

-

Absorbance Reading: The absorbance of each well is read at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

Western Blotting for Phosphorylated ERK (p-ERK)

Western blotting is a key technique to directly assess the inhibition of the MAPK pathway in cells or tissue samples.

Methodology:

-

Lysate Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light that is captured on X-ray film or with a digital imager.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK to serve as a loading control.

-

Analysis: The intensity of the bands is quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

UV-Induced Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model

This in vivo model is used to evaluate the chemopreventive potential of topical this compound.

Methodology:

-

Animal Model: Hairless mice (e.g., SKH-1) are commonly used as they are susceptible to UV-induced skin carcinogenesis.[11]

-

UVB Irradiation: Mice are exposed to a controlled dose of UVB radiation on their dorsal skin multiple times per week for a specified duration (e.g., 10-25 weeks) to induce the formation of cSCCs.[11][12]

-

Topical Treatment: During and/or after the irradiation period, a cohort of mice receives topical application of this compound gel at various concentrations, while a control group receives a vehicle gel. In some study designs, a "split-back" model is used where one side of the mouse receives the drug and the other side receives the vehicle.[13]

-

Tumor Monitoring: The number and size of tumors are monitored and measured regularly.

-

Endpoint Analysis: At the end of the study, skin tissues are harvested for histopathological analysis to confirm the presence of cSCC and for biomarker analysis (e.g., p-ERK levels by immunohistochemistry or Western blot) to confirm target engagement.

Conclusion

This compound (NFX-179) is a precisely targeted, topically administered MEK1 inhibitor. Its mechanism of action is centered on the direct inhibition of MEK1, leading to a downstream reduction in ERK phosphorylation and the suppression of the hyperactivated RAS/RAF/MEK/ERK signaling pathway. This targeted approach, combined with its metabolically labile nature, offers a promising therapeutic strategy for localized conditions driven by this pathway, such as cutaneous neurofibromas in NF1 and cutaneous squamous cell carcinoma, while minimizing systemic side effects. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potency and clinical potential.

References

- 1. A Randomized, Double-Blind, Vehicle-Controlled, Parallel Group Phase 2a Study to Determine Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Activity of NFX-179 Gel in Subjects With Cutaneous Neurofibromas - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. UVB induces cutaneous squamous cell carcinoma progression by de novo ID4 methylation via methylation regulating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nflection.com [nflection.com]

- 9. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. UVB Induced Skin Cancer Development in Experimental Mouse Model: A Review | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 12. Extended UVB Exposures Alter Tumorigenesis and Treatment Efficacy in a Murine Model of Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]

Nedometinib: A Selective MEK1 Inhibitor for Targeted Dermatological Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nedometinib (NFX-179) is a novel, selective, and metabolically labile inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). Developed as a topical treatment, it is engineered to exert its therapeutic effects locally in the skin while minimizing systemic exposure and associated side effects. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of numerous cancers and developmental disorders, known as RASopathies, such as neurofibromatosis type 1 (NF1).[1] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. Consequently, MEK has emerged as a key therapeutic target.

This compound (NFX-179) is a potent and specific MEK1 inhibitor with a reported IC50 of 135 nM.[2][3] It is designed as a "soft drug," a metabolically labile compound intended for localized activity with rapid systemic degradation to reduce toxicity.[4][5] This makes it particularly suitable for topical administration in dermatological conditions driven by MAPK pathway dysregulation, such as cutaneous neurofibromas (cNFs) in NF1 and cutaneous squamous cell carcinoma (cSCC).[3][4]

Mechanism of Action

This compound selectively binds to and inhibits the catalytic activity of MEK1, and by extension MEK2, preventing the phosphorylation and subsequent activation of ERK1/2.[1] This blockade of the MAPK cascade leads to the suppression of downstream signaling, resulting in reduced cell proliferation and tumor growth in pathological conditions where this pathway is overactive. The targeted inhibition of p-ERK is a key biomarker for this compound's activity.[6]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]

- 5. nflection.com [nflection.com]

- 6. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Nedometinib for Dermatosis: A Technical Guide

Introduction

Dermatological disorders driven by aberrant cellular proliferation and inflammation present a significant therapeutic challenge. A key signaling cascade implicated in many of these conditions is the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway.[1][2] Constitutive activation of this pathway is a known driver in various skin diseases, including certain cancers and RASopathies like neurofibromatosis type 1 (NF1).[3] Nedometinib (NFX-179) is a novel, topical MEK1 inhibitor specifically engineered as a "soft" drug.[3][4] It is designed to be highly potent and concentrate at the dermal site of action while being rapidly metabolized upon entering systemic circulation.[4][5][6] This design minimizes the systemic side effects commonly associated with oral MEK inhibitors, making it a promising candidate for chronic topical application in dermatosis.[5][7]

Mechanism of Action

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In normal cellular processes, extracellular signals (e.g., growth factors) activate cell surface receptors, initiating a phosphorylation cascade that activates RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it regulates transcription factors that drive cell cycle progression.

In several dermatological diseases, mutations in genes like NF1 or RAS lead to hyperactivation of this pathway, resulting in uncontrolled cell growth and tumor formation.[3] this compound is a potent and specific inhibitor of MEK1.[8] By binding to and inhibiting MEK1, this compound prevents the phosphorylation of ERK, thereby blocking the downstream signaling cascade.[8] This suppression of p-ERK levels leads to reduced cell proliferation and can inhibit the growth of tumors.[4][7]

Preclinical Efficacy: Quantitative Data

Preclinical studies have demonstrated this compound's potency both in vitro against cancer cell lines and in vivo in animal models of skin disease.

Table 1: In Vitro Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against MEK1 and various human cutaneous squamous cell carcinoma (cSCC) cell lines.

| Target | Cell Lines | IC50 Value | Reference |

| MEK1 (Enzyme Assay) | - | 135 nM | [8] |

| cSCC | IC1 | 27 nM | [8] |

| cSCC | SRB12 | 228 nM | [8] |

| cSCC | COLO16 | 91 nM | [8] |

| cSCC | SRB1 | 420 nM | [8] |

Table 2: In Vivo Efficacy of Topical this compound Gel

This table outlines the efficacy of topically applied this compound gel in animal models and early phase human trials for dermatological conditions.

| Disease Model | Species | Treatment Regimen | Key Findings | Reference |

| UV-Induced cSCC | Mouse | 0.1% - 2.3% gel, once daily for 30 days | Reduced new cSCC formation by an average of 60%.[6] | [6][8] |

| UV-Induced cSCC | Mouse | 0.5% gel and greater, once daily for 28 days | Reduced new cSCC formation by up to 92%.[9][10] | [9][10] |

| Cutaneous Neurofibromas (cNFs) | Human (Phase 2a) | 0.5% gel, once daily for 28 days | 47% reduction in p-ERK levels vs. vehicle.[4][7] | [4][7] |

| Cutaneous Neurofibromas (cNFs) | Human (Phase 2a) | 0.5% gel, once daily for 28 days | 20% of tumors showed ≥50% volume reduction (vs. 6% for vehicle).[4][6][7] | [4][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used to evaluate this compound.

In Vitro Cell Viability Assay

-

Objective: To determine the concentration of this compound required to inhibit the growth of skin cancer cell lines by 50% (IC50).

-

Cell Lines: Human cutaneous squamous cell carcinoma (cSCC) lines such as IC1, SRB1, SRB12, and COLO16.[8]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound (e.g., 0.01-30 μM) is prepared in the appropriate cell culture medium.[8]

-

The existing medium is replaced with the medium containing various concentrations of this compound.

-

Cells are incubated for a specified period, typically 72 hours.[8]

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-8 assay), which measures mitochondrial activity as an indicator of cell number.

-

Absorbance is read using a microplate reader, and the data is normalized to untreated control cells.

-

IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

UV-Induced cSCC Mouse Model

-

Objective: To evaluate the chemopreventive efficacy of topical this compound on the development of cutaneous squamous cell carcinoma in an in vivo setting.

-

Animal Model: Typically, hairless mouse strains (e.g., SKH-1) that are susceptible to UV-induced skin carcinogenesis are used.

-

Methodology:

-

Induction Phase: Mice are exposed to a controlled dose of ultraviolet (UV) radiation on a regular schedule for several weeks to induce the formation of skin tumors.

-

Treatment Phase: Once tumor development begins, the mice are randomized into treatment and control (vehicle) groups. A specified concentration of this compound gel (e.g., 0.5%) is applied topically to the irradiated skin area daily for a set period (e.g., 28-30 days).[8][9]

-

Monitoring: The number and size of tumors are monitored and measured regularly throughout the study. The general health and weight of the animals are also recorded to assess toxicity.

-

Endpoint Analysis: At the end of the study, the animals are euthanized. Tumors are counted and measured, and skin tissues are collected for histopathological analysis to confirm the diagnosis of cSCC and for biomarker analysis (e.g., p-ERK levels) via immunohistochemistry.

-

Pharmacodynamic Skin Penetration Study

-

Objective: To confirm that topical this compound penetrates human skin and inhibits its target in cSCC tissue.

-

Model: Human cSCC explants (freshly excised tumor tissue cultured ex vivo).

-

Methodology:

-

Fresh human cSCC tissue is obtained following surgical excision.

-

The tissue is cut into smaller, uniform pieces and placed in a culture medium.

-

Topical this compound gel or vehicle is applied to the epidermal surface of the explants.

-

The explants are incubated for a defined period to allow for drug penetration.

-

Following incubation, the tissue is processed (e.g., fixed or snap-frozen).

-

Tissue sections are analyzed by immunohistochemistry or Western blot to measure the levels of p-ERK, providing direct evidence of MEK inhibition in the target tissue.[6]

-

Safety and Pharmacokinetics

A key feature of this compound is its design as a "soft" or metabolically labile drug.[3][4][5] Preclinical and early clinical data support this design, demonstrating that when applied topically, this compound concentrates in the skin but is rapidly degraded upon reaching the systemic circulation.[4][5] In a Phase 2a trial involving daily application to cutaneous neurofibromas, systemic plasma concentrations of NFX-179 remained exceptionally low (below 1 ng/ml).[6][7] Importantly, no local or systemic toxicities were observed in either the preclinical mouse models or the human clinical trial, highlighting its excellent safety profile for topical use.[4][6][7][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | MAPK Phosphatase-1 Deficiency Exacerbates the Severity of Imiquimod-Induced Psoriasiform Skin Disease [frontiersin.org]

- 3. NFlection Therapeutics Announces Orphan Drug Designation of NFX-179 for the Treatment of Cutaneous Neurofibromatosis Type 1 - BioSpace [biospace.com]

- 4. nflection.com [nflection.com]

- 5. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]

- 10. Topical NFX-179 Inhibits MEK Activity, May Prevents SCC - - PracticalDermatology [practicaldermatology.com]

Foundational Studies of Nedometinib in Neurofibromatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofibromatosis (NF) is a group of genetic disorders that cause tumors to form on nerve tissue. Neurofibromatosis type 1 (NF1) is the most common form, characterized by the growth of benign tumors called neurofibromas. A significant manifestation of NF1 is the development of cutaneous neurofibromas (cNFs), which can be disfiguring and cause significant morbidity. The pathogenesis of these tumors is driven by the hyperactivation of the Ras/MAPK signaling pathway due to mutations in the NF1 gene, which encodes for the tumor suppressor neurofibromin. This has led to the investigation of MEK inhibitors as a therapeutic strategy. Nedometinib (formerly NFX-179) is a novel, topically administered, metabolically labile MEK1 inhibitor developed to provide localized treatment for cNFs while minimizing systemic toxicity. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies of this compound in the context of neurofibromatosis.

Mechanism of Action

This compound is a highly specific and potent inhibitor of MEK1, a key kinase in the Ras/Raf/MEK/ERK signaling cascade.[1] In NF1-deficient cells, the loss of neurofibromin leads to an overactive Ras-GTP state, resulting in constitutive activation of the downstream MEK and ERK pathways, which promotes cell proliferation and tumor growth. By selectively inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK, thereby mitigating the downstream effects of aberrant Ras signaling in neurofibromas.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits MEK1, blocking the Ras/MAPK pathway hyperactivated in NF1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Target | Assay | Cell Lines | IC50 | Reference |

| MEK1 | Biochemical Assay | N/A | 135 nM | [1][3] |

| Cell Viability | Cytotoxicity Assay | IC1 (human SCC) | 27 nM | [3] |

| Cell Viability | Cytotoxicity Assay | SRB1 (human SCC) | 420 nM | [3] |

| Cell Viability | Cytotoxicity Assay | SRB12 (human SCC) | 228 nM | [3] |

| Cell Viability | Cytotoxicity Assay | COLO16 (human SCC) | 91 nM | [3] |

SCC: Squamous Cell Carcinoma

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Key Findings | Reference |

| NF1 Mouse Model | MEK inhibitors | 2 months | Significant decrease in neurofibroma tumor volume. | [2] |

| Ultraviolet-induced cSCC Mouse Model | 0.1% - 2.3% this compound topical gel (once daily) | 30 days | Inhibition of cSCC formation. | [3] |

| Minipigs | 0.01% - 0.5% this compound topical gel (once daily) | 28 days | Higher drug concentration in the skin than in plasma; inhibition of MAPK signaling in the skin. | [3] |

cSCC: cutaneous Squamous Cell Carcinoma

Table 3: Clinical Efficacy of this compound (NFX-179 Topical Gel) in Phase 2a Trial (NCT04435665)

| Parameter | Vehicle | 0.05% NFX-179 | 0.15% NFX-179 | 0.5% NFX-179 | p-value | Reference |

| p-ERK Reduction vs. Vehicle (Day 28) | - | 10% | 26% | 47% | 0.0001 (for 0.5%) | [4] |

| Mean Tumor Volume Reduction (Day 28) | 8% | - | - | 17% | 0.073 | |

| % of Tumors with ≥50% Volume Reduction | 6% | - | - | 20% | 0.021 | [4] |

| Per-Subject Responder Rate (≥50% mean volume reduction) | 6% | - | - | 22% | 0.051 |

Table 4: Clinical Efficacy of this compound (NFX-179 Topical Gel) in Phase 2b Trial

| Parameter | Vehicle | 0.5% NFX-179 | 1.5% NFX-179 | Reference |

| Mean % Change in Tumor Volume per Subject | -14.7% | - | -28.6% | [5] |

| Mean % Reduction in Tumor Height per Subject | -10% | -18.4% | -25.3% | [5] |

Experimental Protocols

In Vitro MEK1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1.

-

Methodology: A biochemical assay is performed using recombinant MEK1 enzyme. The kinase activity is measured in the presence of varying concentrations of this compound. The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ex Vivo Cutaneous Neurofibroma (cNF) Explant Culture

-

Objective: To assess the ability of topically applied this compound to penetrate human skin and inhibit MAPK signaling in cNF tissue.

-

Protocol:

-

Freshly excised cNF tissue is obtained from NF1 patients with informed consent.

-

The tissue is dissected into smaller fragments (explants) and placed on a supportive matrix (e.g., gelatin sponge) in a culture dish at the air-liquid interface.

-

The culture medium, containing essential nutrients and growth factors, is added to the dish, ensuring the explant is not submerged but nourished from below.

-

Varying concentrations of NFX-179 topical gel or vehicle are applied to the epidermal surface of the explants.

-

Explants are incubated for a specified period (e.g., 24-48 hours).

-

Following incubation, the tissue is harvested for downstream analysis, such as immunohistochemistry for p-ERK.

-

Experimental Workflow: Ex Vivo cNF Explant Assay

Caption: Workflow for the ex vivo cutaneous neurofibroma explant assay.

In Vivo NF1 Mouse Model Studies

-

Objective: To evaluate the in vivo efficacy of MEK inhibitors in reducing neurofibroma tumor volume.

-

Animal Model: A genetically engineered mouse model that recapitulates key aspects of NF1 neurofibroma development is utilized.

-

Methodology:

-

Mice are treated with a MEK inhibitor or vehicle control, typically administered orally or topically, for a defined period (e.g., two months).

-

Tumor volume is monitored throughout the study using imaging techniques or caliper measurements.

-

At the end of the study, tumors are excised for histological and molecular analysis.

-

Immunohistochemistry (IHC) for Phospho-ERK (p-ERK)

-

Objective: To quantify the level of ERK activation in tissue samples as a biomarker of MEK inhibitor activity.

-

Protocol:

-

Formalin-fixed, paraffin-embedded tissue sections of cNFs are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitope, often using heat-induced methods in a citrate buffer.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., serum).

-

The tissue sections are incubated with a primary antibody specific for p-ERK.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.

-

A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.

-

The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

The intensity and distribution of the staining are quantified using microscopy and image analysis software.

-

Logical Relationship: From Preclinical to Clinical

Caption: The logical progression of this compound's development for cutaneous neurofibromas.

Conclusion

The foundational studies of this compound provide a strong rationale for its continued development as a topical treatment for cutaneous neurofibromas in individuals with neurofibromatosis type 1. The preclinical data demonstrated its potent and selective inhibition of MEK1 and its ability to suppress the hyperactive Ras/MAPK pathway in relevant models. The Phase 2a and 2b clinical trials have provided encouraging evidence of its safety, tolerability, and efficacy in reducing both the key biomarker, p-ERK, and the volume of cNFs. The "soft" drug design of this compound, which allows for localized activity with minimal systemic exposure, represents a significant advancement in mitigating the side effects commonly associated with systemic MEK inhibitors. Further investigation in pivotal Phase 3 trials is warranted to confirm these findings and potentially establish this compound as a first-in-class topical therapy for this burdensome manifestation of NF1.

References

Investigating the Anti-Cancer Activity of Nedometinib: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nedometinib (also known as NFX-179) is a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Upregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-cancer activity, particularly against cutaneous malignancies like squamous cell carcinoma (SCC) and in the treatment of cutaneous neurofibromas associated with Neurofibromatosis Type 1 (NF1).[1][2][4] Developed primarily as a topical formulation, it is designed to exert its effect locally in the skin while minimizing systemic toxicity through rapid metabolism upon entering circulation.[4][5] This guide provides an in-depth review of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling pathway that transduces signals from cell surface receptors to the nucleus. These signals regulate a wide array of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.

This compound functions as a highly specific inhibitor of MEK1.[2] It binds to the MEK1 enzyme, preventing the phosphorylation and subsequent activation of its downstream target, Extracellular signal-Regulated Kinase (ERK).[5] The inhibition of ERK activation is the pivotal step in this compound's anti-neoplastic activity, as it effectively shuts down the aberrant signaling that drives tumor cell proliferation and survival.[2][5]

Quantitative Data on Anti-Cancer Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. Its potency is reflected in its low nanomolar IC50 values against both its direct target and multiple cancer cell lines.

Table 1: In Vitro Inhibitory Potency of this compound

| Target / Cell Line | Assay Type | Duration | IC50 Value | Reference |

| MEK1 Enzyme | Biochemical Assay | N/A | 135 nM | [1][2] |

| HCT116 (KRAS-mutant) | Cytotoxicity Assay | N/A | Data not quantified | [1] |

| A375 (BRAF-mutant) | Cytotoxicity Assay | N/A | Data not quantified | [1] |

| IC1 (Human SCC) | Cell Viability | 72 hours | 27 nM | [1] |

| SRB1 (Human SCC) | Cell Viability | 72 hours | 420 nM | [1] |

| SRB12 (Human SCC) | Cell Viability | 72 hours | 228 nM | [1] |

| COLO16 (Human SCC) | Cell Viability | 72 hours | 91 nM | [1] |

Table 2: In Vivo and Clinical Efficacy of Topical this compound

| Model / Study Population | Condition | Treatment | Key Finding | Reference |

| UV-induced Mouse Model | Cutaneous SCC | 0.1% - 2.3% NFX-179 gel, daily for 30 days | 60% average reduction in new cSCC formation. | [4] |

| Phase 2a Clinical Trial | NF1 with Cutaneous Neurofibromas | 0.5% NFX-179 gel, daily for 28 days | 47% reduction in p-ERK levels vs. vehicle. | [4] |

| Phase 2a Clinical Trial | NF1 with Cutaneous Neurofibromas | 0.5% NFX-179 gel, daily for 28 days | ≥50% volume reduction in 20% of tumors (vs. 6% for vehicle). | [4] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the anti-cancer activity of therapeutic agents. Below are representative protocols for key experiments used to characterize this compound.

In Vitro Cell Viability Assay (IC50 Determination)

This protocol describes a standard method to determine the concentration of this compound that inhibits cell viability by 50% using a colorimetric assay like CCK-8.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., human SCC lines) are harvested during the logarithmic growth phase. Cells are counted, and a suspension is prepared to seed 3,000-5,000 cells per well in a 96-well microplate. The plate is incubated for 24 hours to allow for cell attachment.

-

Drug Preparation and Treatment: A stock solution of this compound in DMSO is prepared. A series of dilutions are made in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 nM to 30 µM. The medium from the cell plate is removed, and 100 µL of the drug-containing medium is added to each well. Wells containing medium with the highest concentration of DMSO serve as the vehicle control.

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Viability Assessment: After incubation, 10 µL of a cell counting kit reagent (e.g., CCK-8) is added to each well. The plate is incubated for an additional 1-4 hours.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The absorbance of blank wells is subtracted from all other readings. The viability of treated cells is expressed as a percentage relative to the vehicle control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is determined using a non-linear regression model (four-parameter logistic fit).[6]

Western Blot Analysis of p-ERK Inhibition

This protocol is used to visually and quantitatively assess this compound's ability to inhibit the phosphorylation of ERK, confirming its mechanism of action.

Methodology:

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the dose-dependent inhibition of ERK phosphorylation.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of topical this compound in a mouse model, such as the UV-induced cSCC model.[4]

Methodology:

-

Animal Model: An appropriate mouse strain (e.g., hairless SKH-1) is used. Cutaneous SCC is induced through chronic exposure to ultraviolet B (UVB) radiation.

-

Group Formation: Once tumors are established, mice are randomly assigned to different groups: a vehicle control group and one or more this compound treatment groups (e.g., 0.1%, 0.5%, and 2.3% gel).[4]

-

Drug Administration: A pre-determined amount of the topical gel is applied directly to the tumor-bearing skin area once daily for 30 consecutive days.[1]

-

Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 × (Length × Width²).

-

Monitoring: Animal body weight and overall health are monitored throughout the study to assess systemic toxicity.

-

Endpoint and Analysis: At the end of the treatment period, animals are euthanized. Tumors are excised, weighed, and processed for further analysis, such as histopathology to observe changes in tumor morphology and Western blotting to measure p-ERK levels and confirm target inhibition in the tumor tissue.[4]

Downstream Cellular Effects of MEK Inhibition

The inhibition of the MEK/ERK pathway by this compound triggers downstream consequences that contribute to its anti-cancer effects, primarily through the regulation of the cell cycle and the induction of apoptosis.

Cell Cycle Arrest

The ERK pathway plays a crucial role in promoting cell cycle progression, particularly through the G1 to S phase transition. Activated ERK phosphorylates and regulates key proteins that control the expression of Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the expression of genes required for DNA synthesis and S-phase entry. By inhibiting ERK, this compound prevents this cascade, leading to reduced Cyclin D1 levels, sustained Rb activity, and ultimately, cell cycle arrest in the G1 phase.[7][8][9]

Induction of Apoptosis

The MAPK pathway delivers potent pro-survival signals, in part by regulating members of the BCL-2 family of apoptosis-governing proteins. Activated ERK can phosphorylate and inactivate the pro-apoptotic protein BIM, marking it for degradation. It can also promote the expression of anti-apoptotic proteins like BCL-2 and BCL-XL.

By chronically suppressing ERK activation, this compound disrupts this balance. The levels of pro-apoptotic proteins like BIM increase, while anti-apoptotic signals are diminished.[10] This shift can lead to the activation of the intrinsic (mitochondrial) apoptosis pathway, culminating in the activation of caspases and programmed cell death.[11][12]

Conclusion

This compound is a selective MEK1 inhibitor with well-documented anti-cancer activity, particularly against tumors driven by an overactive MAPK signaling pathway. Quantitative data from in vitro and in vivo models confirm its potency in inhibiting cell proliferation and tumor growth.[1][4] Its mechanism of action is centered on the direct inhibition of MEK1, leading to a shutdown of downstream ERK signaling, which in turn induces cell cycle arrest and promotes apoptosis. The development of this compound as a topical gel is a promising strategy, offering targeted delivery to skin cancers and precancerous lesions while minimizing the systemic side effects often associated with systemic MEK inhibitors.[4] This makes this compound a valuable agent for further investigation and development in the field of oncology and dermatology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

- 7. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dnascience.plos.org [dnascience.plos.org]

- 9. The NEDD8 system is essential for cell cycle progression and morphogenetic pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Nedometinib Target Validation in Squamous Cell Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamous cell carcinoma (SCC) is a prevalent and often aggressive malignancy arising from squamous epithelial cells. The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently dysregulated in SCC, making it a prime target for therapeutic intervention. Nedometinib (also known as NFX-179) is a potent and specific small-molecule inhibitor of MEK1, a key kinase in this pathway. This technical guide provides a comprehensive overview of the target validation of this compound in squamous cell carcinoma, detailing its mechanism of action, experimental validation protocols, and potential therapeutic strategies.

This compound's Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically binding to and inhibiting the kinase activity of MEK1. MEK1 is a dual-specificity kinase that phosphorylates and activates extracellular signal-regulated kinase (ERK). By inhibiting MEK1, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of ERK (p-ERK). This, in turn, suppresses the transcription of genes involved in cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Figure 1: this compound's mechanism of action via MEK1 inhibition.

Quantitative Data on this compound's Efficacy in Squamous Cell Carcinoma

Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various SCC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cutaneous squamous cell carcinoma (cSCC).

| Cell Line | Type of SCC | This compound IC50 (nM) | Reference |

| IC1 | cSCC | 27 | [1] |

| SRB1 | cSCC | 420 | [1] |

| SRB12 | cSCC | 228 | [1] |

| COLO16 | cSCC | 91 | [1] |

Note: Data for HNSCC and ESCC cell lines are less specific for this compound but the MEK/ERK pathway is a known therapeutic target.

In vivo studies using a UV-induced cSCC mouse model have shown significant tumor growth inhibition with topical application of this compound gel.

| Treatment Group | Tumor Reduction (%) | Reference |

| 0.1% NFX-179 gel | 60 | [2] |

| 0.5% NFX-179 gel | up to 92 | [3] |

Experimental Protocols for Target Validation

The validation of MEK1 as the primary target of this compound in SCC involves a series of in vitro and in vivo experiments. Detailed methodologies for these key experiments are provided below.

Western Blotting for Phospho-ERK Inhibition

This protocol is designed to qualitatively and quantitatively assess the inhibition of ERK phosphorylation in SCC cells following treatment with this compound.

Materials:

-

SCC cell lines (e.g., A431, FaDu, KYSE-150)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

This compound

Procedure:

-

Cell Culture and Treatment: Seed SCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for total ERK levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Figure 2: Workflow for Western Blot analysis of p-ERK inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.

Materials:

-

SCC cell lines

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SCC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Figure 3: Workflow of the MTT cell viability assay.

In Vivo Xenograft Model

This protocol describes the establishment of SCC xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

SCC cell lines

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional)

-

This compound formulation (e.g., topical gel or for oral/IP administration)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest SCC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor formation).

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Topical: Apply a defined amount of this compound gel to the tumor area daily.

-

Systemic: Administer this compound via oral gavage or intraperitoneal injection at a predetermined dose and schedule.

-

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Figure 4: Workflow for in vivo xenograft studies.

Crosstalk and Potential Resistance Mechanisms

While MEK1 is the primary target of this compound, the complex signaling network in cancer cells can lead to resistance. Two key pathways implicated in resistance to MEK inhibitors in SCC are the STAT3 and Src family kinase pathways.

STAT3 Signaling Pathway

Activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a potential mechanism of resistance to MEK inhibitors in various cancers, including SCC. Inhibition of the MEK/ERK pathway can lead to a compensatory upregulation of STAT3 signaling, which can promote cell survival and proliferation, thereby diminishing the therapeutic efficacy of this compound.

Figure 5: Crosstalk between MEK and STAT3 pathways.

Src Family Kinase (SFK) Signaling

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell adhesion, migration, and proliferation. Upregulation of Src signaling has been observed in SCC and can contribute to resistance to targeted therapies. There is evidence of crosstalk between the MEK/ERK and Src pathways, where inhibition of one can lead to the activation of the other, suggesting a potential for combination therapy.

Future Directions and Combination Therapies

The validation of MEK1 as a therapeutic target for this compound in SCC is well-established. However, the emergence of resistance necessitates the exploration of combination therapies. Targeting parallel or downstream resistance pathways, such as STAT3 and Src, in conjunction with MEK inhibition, holds promise for improving therapeutic outcomes in patients with SCC. Further preclinical and clinical studies are warranted to evaluate the efficacy and safety of such combination strategies.

Conclusion

This compound is a potent MEK1 inhibitor with demonstrated preclinical efficacy in squamous cell carcinoma, particularly cSCC. The validation of its target, MEK1, is supported by robust in vitro and in vivo data demonstrating the inhibition of the MAPK/ERK signaling pathway and subsequent anti-tumor effects. Understanding the molecular basis of its action and the potential for resistance through pathways like STAT3 and Src is crucial for the rational design of future clinical trials and the development of more effective therapeutic strategies for patients with squamous cell carcinoma.

References

Unveiling the Target Landscape of Nedometinib: A Focus Beyond MEK1

For Immediate Release